molecular formula C29H52O3 B14795629 Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol

Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol

Katalognummer: B14795629
Molekulargewicht: 448.7 g/mol
InChI-Schlüssel: VGSSUFQMXBFFTM-XZDGJWCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Sitostanetriol, being a steroid with multiple hydroxyl groups, can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sitostanetriol has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and for the synthesis of other steroid derivatives.

    Biology: Sitostanetriol is studied for its biological activities, including potential cytotoxic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where steroids play a role.

    Industry: It may be used in the development of new pharmaceuticals and as a biochemical tool in various industrial processes.

Wirkmechanismus

The exact mechanism of action of Sitostanetriol is not well-documented. as a steroid, it is likely to interact with steroid receptors and influence various cellular pathways. Steroids typically exert their effects by binding to specific receptors, leading to changes in gene expression and modulation of cellular functions. The molecular targets and pathways involved would depend on the specific biological context in which Sitostanetriol is studied.

Vergleich Mit ähnlichen Verbindungen

Sitostanetriol is similar to other steroids with hydroxyl groups at specific positions. Some similar compounds include:

    Stigmastane-3beta,5alpha,6beta-triol: Another 3beta-hydroxy steroid with similar structural features.

    5alpha,6beta-dihydroxysitosterol: A compound with hydroxyl groups at positions 5 and 6. What sets Sitostanetriol apart is its specific stereochemistry and the presence of hydroxyl groups at positions 3, 5, and 6, which may confer unique biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C29H52O3

Molekulargewicht

448.7 g/mol

IUPAC-Name

(5R,10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29+/m1/s1

InChI-Schlüssel

VGSSUFQMXBFFTM-XZDGJWCOSA-N

Isomerische SMILES

CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C

Kanonische SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.